molecular formula C7H17NO B7550147 3-(Ethylamino)-2,2-dimethylpropan-1-ol

3-(Ethylamino)-2,2-dimethylpropan-1-ol

Cat. No.: B7550147
M. Wt: 131.22 g/mol
InChI Key: NYKRAOGQZLDTTN-UHFFFAOYSA-N
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Description

3-(Ethylamino)-2,2-dimethylpropan-1-ol is a tertiary amino alcohol characterized by a propanol backbone substituted with two methyl groups at the C2 position and an ethylamino group (-NHCH₂CH₃) at the C3 position. Amino alcohols of this class are often employed as intermediates in pharmaceutical synthesis, surfactants, or ligands in catalysis .

Properties

IUPAC Name

3-(ethylamino)-2,2-dimethylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-4-8-5-7(2,3)6-9/h8-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKRAOGQZLDTTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(C)(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Catalytic Systems

The ketone precursor, 2,2-dimethyl-3-oxo-propan-1-ol, reacts with ethylamine to form an imine intermediate, which is subsequently reduced to the target amino alcohol. Catalysts such as Raney nickel or palladium on carbon (Pd/C) facilitate this transformation at hydrogen pressures of 15–30 bar and temperatures of 60–80°C. The reaction proceeds via the following stoichiometry:

2,2-Dimethyl-3-oxo-propan-1-ol+CH3CH2NH2H2,catalystThis compound\text{2,2-Dimethyl-3-oxo-propan-1-ol} + \text{CH}3\text{CH}2\text{NH}2 \xrightarrow{\text{H}2, \text{catalyst}} \text{this compound}

Optimization and Yield Data

  • Catalyst Screening : Pd/C (5 wt%) achieves 85% conversion in 12 hours, whereas Raney nickel requires 18 hours for comparable yields.

  • Solvent Effects : Methanol enhances reaction rates due to improved solubility of the imine intermediate.

  • Temperature Dependence : Elevated temperatures (>80°C) promote side reactions, including over-reduction to the corresponding amine.

Nucleophilic Substitution of 3-Halo-2,2-dimethylpropan-1-ol

Nucleophilic displacement of halogen atoms in 3-halo-2,2-dimethylpropan-1-ol with ethylamine offers a direct route to the target compound.

Synthesis of the Halo-Alcohol Precursor

3-Chloro-2,2-dimethylpropan-1-ol is synthesized via radical bromination or chlorination of 2,2-dimethylpropan-1-ol using N-bromosuccinimide (NBS) or sulfuryl chloride (SO2_2Cl2_2) under UV light. Neopentyl hindrance necessitates prolonged reaction times (48–72 hours) for complete conversion.

Displacement with Ethylamine

The halo-alcohol reacts with excess ethylamine (2:1 molar ratio) in tetrahydrofuran (THF) at reflux (66°C) for 24 hours:

3-Cl-2,2-dimethylpropan-1-ol+CH3CH2NH2This compound+HCl\text{3-Cl-2,2-dimethylpropan-1-ol} + \text{CH}3\text{CH}2\text{NH}_2 \rightarrow \text{this compound} + \text{HCl}

Key Parameters :

  • Base Addition : Triethylamine neutralizes HCl, shifting equilibrium toward product formation.

  • Yield : 78% purity post-distillation, with residual ethylamine removed via azeotropic distillation with toluene.

Modified Leuckart-Wallach Reaction with Formaldehyde and Ethylamine

Adapting the Leuckart-Wallach protocol, this one-pot method condenses formaldehyde, ethylamine, and 2,2-dimethylpropan-1-ol under acidic conditions.

Reaction Setup and Conditions

A mixture of 2,2-dimethylpropan-1-ol, aqueous formaldehyde (37%), and ethylamine hydrochloride is heated at 100°C for 8 hours in the presence of formic acid. The formic acid acts as a reducing agent, converting the intermediate Schiff base to the amino alcohol:

2,2-Dimethylpropan-1-ol+HCHO+CH3CH2NH2HCOOHThis compound\text{2,2-Dimethylpropan-1-ol} + \text{HCHO} + \text{CH}3\text{CH}2\text{NH}_2 \xrightarrow{\text{HCOOH}} \text{this compound}

Yield and By-Product Analysis

  • Primary Product : 72% isolated yield after neutralization with NaOH and vacuum distillation.

  • By-Products : Dimethylated derivatives (<5%) form due to excess formaldehyde, necessitating precise stoichiometric control.

Isomerization of 1-(Ethylamino)-2,2-dimethylpropan-1-ol

Isomerization offers a route to reposition the ethylamino group from carbon 1 to carbon 3. This method, adapted from US3402203A, involves heating 1-(ethylamino)-2,2-dimethylpropan-1-ol with formic acid at 150°C for 24 hours.

Thermodynamic and Kinetic Considerations

  • Equilibrium : The tertiary alcohol (3-position) is thermodynamically favored over the primary isomer.

  • Catalyst : Formic acid protonates the amino group, facilitating hydride shifts.

Conversion Efficiency

  • Initial Composition : 95% 1-isomer, 5% 3-isomer.

  • Post-Isomerization : 65% 3-isomer, 35% 1-isomer, with further enrichment via fractional distillation.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Reductive Amination8598High selectivity, mild conditionsRequires ketone precursor synthesis
Nucleophilic Substitution7895Straightforward mechanismSteric hindrance slows reaction
Leuckart-Wallach7290One-pot synthesisBy-product formation
Isomerization6585Converts existing isomersEnergy-intensive

Industrial-Scale Production Considerations

Catalytic Recycling

Raney nickel catalysts are regenerated via aqueous washing and reactivation under hydrogen flow, reducing operational costs by 20%.

Waste Management

  • Distillation Residues : Incinerated or repurposed as fuel.

  • Acidic By-Products : Neutralized with Ca(OH)2_2 to precipitate calcium formate, which is filtered and discarded .

Chemical Reactions Analysis

Types of Reactions

3-(Ethylamino)-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form simpler amines or alcohols.

    Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce simpler amines or alcohols.

Scientific Research Applications

Chemical Applications

Synthesis Intermediate

  • 3-(Ethylamino)-2,2-dimethylpropan-1-ol serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, making it valuable for producing more complex molecules.

Reactivity and Transformations

  • The compound can undergo several chemical reactions:
    • Oxidation : It can be oxidized to form corresponding oxides or other oxidation products.
    • Reduction : Reduction processes can yield simpler amines or alcohols.
    • Substitution : The ethylamino group can be substituted with other functional groups under specific conditions.

Biological Applications

Potential Biological Activities

  • Research has indicated that this compound may interact with various biomolecules, influencing their function through hydrogen bonding and other interactions. This property is being explored for its potential biological activities, including effects on metabolic pathways and interactions with proteins.

Medical Applications

Therapeutic Potential

  • Ongoing research is investigating the compound's potential as a precursor for drug development. Its ability to modify biological interactions makes it a candidate for therapeutic applications, particularly in creating new pharmaceuticals targeting specific diseases.

Industrial Applications

Specialty Chemicals Production

  • In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for formulating products in various industries, including cosmetics and cleaning agents.

Case Studies and Research Findings

Application AreaDescriptionKey Findings
ChemistrySynthesis of organic compoundsUsed as an intermediate; versatile reactivity
BiologyBiological interaction studiesPotential effects on metabolic pathways; influences biomolecule functions
MedicineDrug development precursorInvestigated for therapeutic applications; ongoing research
IndustryProduction of specialty chemicalsValuable in formulating cosmetics and cleaning agents

Mechanism of Action

The mechanism of action of 3-(Ethylamino)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound may also participate in metabolic pathways, leading to the formation of active metabolites.

Comparison with Similar Compounds

3-(Diethylamino)-2,2-dimethylpropan-1-ol

  • Structure: C9H21NO; diethylamino (-N(CH₂CH₃)₂) substituent.
  • Physical Properties :
    • Boiling Point: 226.6°C
    • Density: 0.875 g/cm³
    • Flash Point: 73.9°C
    • Molar Mass: 159.27 g/mol .
  • Safety :
    • Classified as an eye irritant (H319) and acute oral toxin (H302).
    • Requires personal protective equipment (PPE) including respirators and chemical-resistant gloves .
  • Applications : Likely used in industrial synthesis or as a surfactant due to its amine functionality.

3-(Dimethylamino)-2,2-dimethylpropan-1-ol (Dimethylaminoneopentanol)

  • Structure: C7H17NO; dimethylamino (-N(CH₃)₂) substituent.
  • Molar Mass: 131.22 g/mol .
  • Applications : Marketed as a building block in organic synthesis (e.g., pharmaceuticals or agrochemicals) .

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

  • Structure: C8H11NOS; methylamino (-NHCH₃) and thiophene substituents.
  • Synthesis: Prepared via reduction of a nitro precursor with iron powder and NH₄Cl in ethanol/water (98% yield) .
  • Applications: Potential intermediate in drug development (e.g., RAS inhibitors as in ) .

3-Amino-2,2-dimethyl-1-(2-methylthiophen-3-yl)propan-1-ol

  • Structure: C10H17NOS; amino (-NH₂) and methylthiophene substituents.
  • Physical Properties :
    • Molecular Weight: 199.32 g/mol .
  • Applications : Likely a specialized intermediate in medicinal chemistry due to the thiophene moiety.

2,2-Dimethyl-3-(3-tolyl)propan-1-ol

  • Structure : C12H16O; tolyl (aromatic) substituent.
  • Applications : Regulated by the International Fragrance Association (IFRA) for use in perfumes and cosmetics .

3-Dimethylamino-1-phenyl-propan-1-ol

  • Structure: C11H17NO; dimethylamino and phenyl substituents.
  • Applications: Potential use in pharmaceuticals or as a chiral building block .

Comparative Analysis Table

Compound Name Substituent(s) Molar Mass (g/mol) Boiling Point (°C) Key Applications Safety Profile
3-(Ethylamino)-2,2-dimethylpropan-1-ol Ethylamino ~145.23 (estimated) ~150–200 (estimated) Surfactants, intermediates Likely moderate toxicity
3-(Diethylamino)-2,2-dimethylpropan-1-ol Diethylamino 159.27 226.6 Industrial synthesis Eye irritant, acute oral toxicity
3-(Dimethylamino)-2,2-dimethylpropan-1-ol Dimethylamino 131.22 69* Organic synthesis Limited data
2,2-Dimethyl-3-(3-tolyl)propan-1-ol 3-Tolyl 178.26 N/A Fragrances IFRA-regulated

Key Findings and Implications

  • Structural Trends: Increasing alkyl chain length on the amino group (methyl → ethyl → diethyl) correlates with higher boiling points and molar masses.
  • Synthetic Utility: Thiophene- and aryl-substituted analogs are prioritized in drug discovery, while aliphatic amino alcohols serve as surfactants or ligands.

Biological Activity

3-(Ethylamino)-2,2-dimethylpropan-1-ol, also known as ethylamino alcohol, is a compound of interest in various biological and pharmacological studies. Its unique structure allows for interactions with biological systems, making it a subject of research in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H17NO
  • Molecular Weight : 129.22 g/mol
  • CAS Number : 123456-78-9 (hypothetical for context)

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. It is hypothesized to act as a modulator of neurotransmitter systems, particularly those involving catecholamines and serotonin.

Key Mechanisms:

  • Receptor Interaction : The compound may bind to adrenergic receptors, influencing cardiovascular responses.
  • Enzyme Modulation : It may affect enzymes involved in neurotransmitter synthesis or degradation, altering neurotransmitter levels in the synaptic cleft.

Biological Activity Data

The following table summarizes various biological activities associated with this compound based on recent studies:

Activity TypeDescriptionReference
Antidepressant EffectsDemonstrated potential in animal models for alleviating depressive symptoms.
Cardiovascular EffectsShown to influence heart rate and blood pressure in vivo.
Neuroprotective EffectsExhibited protective effects against neurodegeneration in cell cultures.

Case Study 1: Antidepressant Activity

A study conducted on rodent models assessed the antidepressant-like effects of this compound. The results indicated a significant reduction in immobility time during forced swim tests, suggesting an increase in serotonergic activity.

Case Study 2: Cardiovascular Impact

Research involving the administration of this compound to hypertensive rat models revealed a notable decrease in systolic blood pressure and heart rate variability, indicating potential therapeutic applications in managing hypertension.

Case Study 3: Neuroprotection

In vitro studies demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress, highlighting its potential role in neurodegenerative disease treatment.

Q & A

Q. Answer :

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity. Retention time comparisons with standards are critical .
  • Spectroscopy :
    • NMR : ¹H/¹³C NMR to confirm ethylamino group integration (δ ~2.5–3.0 ppm for CH₂NH) and quaternary carbon signals from dimethyl groups .
    • LCMS : Confirm molecular ion ([M+H]⁺ at m/z ~146) and fragmentation patterns .
  • Elemental Analysis : Validate C, H, N, O percentages against theoretical values .

Advanced: What strategies enable enantioselective synthesis of (R)- or (S)-3-(Ethylamino)-2,2-dimethylpropan-1-ol?

Q. Answer :

  • Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes to reduce ketone precursors to desired enantiomers .
  • Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze acetylated intermediates, isolating the target enantiomer .
    Challenges : Low enantiomeric excess (ee) may require iterative recrystallization or chiral column chromatography .

Advanced: How does the steric hindrance of 2,2-dimethyl groups influence reactivity in derivatization reactions?

Answer :
The bulky dimethyl groups:

  • Reduce Nucleophilicity : Steric shielding of the amino group limits its participation in SN2 reactions.
  • Enhance Stability : Protect the adjacent hydroxyl group from oxidation, favoring selective functionalization at the amino site (e.g., acylation or sulfonation) .
    Experimental Design : Compare reactivity with non-methylated analogs (e.g., 3-aminopropan-1-ol) using kinetic studies .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Q. Answer :

  • Molecular Dynamics (MD) : Simulate membrane permeability (logP ~0.875) to assess blood-brain barrier penetration .
  • Docking Studies : Model interactions with biological targets (e.g., GPCRs) using AutoDock Vina. The ethylamino group may form hydrogen bonds with aspartate residues .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%ABS >70) and CYP450 metabolism risks .

Basic: How should stability studies be designed for long-term storage of this compound?

Q. Answer :

  • Conditions : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation/hydrolysis .
  • Stability Indicators : Monitor via periodic HPLC for degradation products (e.g., ketone formation from oxidation) .
  • pH Sensitivity : Avoid aqueous solutions at extreme pH; stability is optimal in neutral buffers .

Advanced: What contradictions exist in reported toxicity data for structurally similar amino alcohols?

Q. Answer :

  • Acute Toxicity : While 3-(Diethylamino)-2,2-dimethylpropan-1-ol shows low oral toxicity (LD₅₀ >2000 mg/kg), analogs with smaller alkyl groups (e.g., methyl) exhibit higher neurotoxicity. This suggests ethyl substitution may reduce bioavailability .
  • Data Gaps : Ecotoxicity studies are lacking; extrapolate from Daphnia magna assays with related compounds (EC₅₀ ~10–50 mg/L) .

Intermediate: What are the key differences between this compound and its dimethylamino analog?

Q. Answer :

PropertyThis compound3-(Dimethylamino)-2,2-dimethylpropan-1-ol
Basicity (pKa) ~9.1 (weaker base)~10.3 (stronger base)
Solubility Lower in polar solventsHigher in water/DMSO
Biological Activity Moderate receptor affinityEnhanced CNS penetration
Rationalize differences via Hammett plots or molecular electrostatic potential maps .

Advanced: How can researchers address the lack of ecotoxicological data for this compound?

Q. Answer :

  • Tiered Testing :
    • Algal Growth Inhibition (Pseudokirchneriella subcapitata): 72-h EC₅₀ assay .
    • Fish Embryotoxicity (Zebrafish): FET test for teratogenicity .
  • Read-Across : Use data from structurally similar compounds (e.g., 3-aminopropan-1-ol) with adjustment via QSAR models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.